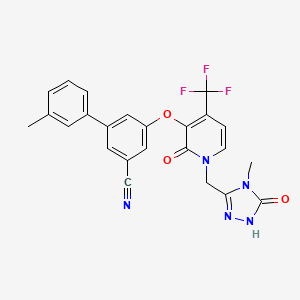

ZLM-66

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H18F3N5O3 |

|---|---|

Poids moléculaire |

481.4 g/mol |

Nom IUPAC |

3-[[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-3-pyridinyl]oxy]-5-(3-methylphenyl)benzonitrile |

InChI |

InChI=1S/C24H18F3N5O3/c1-14-4-3-5-16(8-14)17-9-15(12-28)10-18(11-17)35-21-19(24(25,26)27)6-7-32(22(21)33)13-20-29-30-23(34)31(20)2/h3-11H,13H2,1-2H3,(H,30,34) |

Clé InChI |

MCXDFOKNYPFMIS-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)C2=CC(=CC(=C2)C#N)OC3=C(C=CN(C3=O)CC4=NNC(=O)N4C)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

The Multifaceted Mechanisms of KSM-66 Withanolides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KSM-66 is a high-concentration, full-spectrum root extract of the Ashwagandha (Withania somnifera) plant, standardized to a minimum of 5% withanolides by HPLC.[1][2] Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are the primary bioactive constituents responsible for the therapeutic properties of Ashwagandha.[3][4] This technical guide provides an in-depth examination of the molecular mechanisms of action of KSM-66 withanolides, focusing on their anti-inflammatory, neuroprotective, adaptogenic, and anticancer properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways are visualized to offer a comprehensive resource for the scientific community.

Introduction

Withania somnifera, commonly known as Ashwagandha or Indian Ginseng, has a long history of use in traditional Ayurvedic medicine for its wide range of health benefits.[5] The primary active compounds, withanolides, have been the subject of extensive scientific investigation to elucidate their pharmacological activities.[3] KSM-66 is a well-characterized Ashwagandha extract that has been evaluated in numerous clinical trials.[2][6] This guide focuses on the core mechanisms through which KSM-66 withanolides exert their effects at a cellular and systemic level.

Anti-inflammatory and Immunomodulatory Mechanisms

Withanolides, particularly Withaferin A, have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[7]

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[8] Withaferin A has been shown to potently inhibit NF-κB activation by preventing the tumor necrosis factor (TNF)-induced activation of IκB kinase β (IKKβ).[9] This inhibition is mediated through a thioalkylation-sensitive redox mechanism.[9] By preventing the phosphorylation and subsequent degradation of IκBα, Withaferin A sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11]

Modulation of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation and cancer.[10] Withaferin A has been shown to inhibit the activation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.[10][12]

Diagram: Inhibition of NF-κB Signaling by Withaferin A

References

- 1. A Prospective, Randomized Double-Blind, Placebo-Controlled Study of Safety and Efficacy of a High-Concentration Full-Spectrum Extract of Ashwagandha Root in Reducing Stress and Anxiety in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is KSM66 | KSM Ashwagandha [ksm66ashwagandhaa.com]

- 3. Elucidating the active interaction mechanism of phytochemicals withanolide and withanoside derivatives with human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Withanolide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

- 7. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Ashwagandha (Withania somnifera)—Current Research on the Health-Promoting Activities: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Bioactive Constituents of KSM-66® Full-Spectrum Root Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KSM-66® is a high-concentration, full-spectrum extract of the roots of the Withania somnifera plant, commonly known as Ashwagandha.[1][2] Marketed as an adaptogen, it has been the subject of numerous clinical trials investigating its role in stress reduction, cognitive function, and sports performance.[1][3] This technical guide provides an in-depth overview of the known bioactive constituents of KSM-66®, the experimental protocols used for their analysis, and the molecular signaling pathways through which they are proposed to exert their effects. The extract is notable for its "Green Chemistry" based aqueous extraction process, which avoids the use of alcohol or synthetic solvents, and its standardization to a high percentage of withanolides, the primary class of bioactive compounds in Ashwagandha.[1][4][5]

Bioactive Constituents of KSM-66®

KSM-66® is a "full-spectrum" extract, meaning it is formulated to retain the complex array of constituents present in the original herb, rather than isolating and concentrating a single compound.[1][2] The efficacy of the herb is believed to stem from the synergistic action of this complex blend of phytochemicals.[1] The primary classes of bioactive compounds in KSM-66® are withanolides, alkaloids, sitoindosides, and oligosaccharides.

Quantitative Data

The quantitative composition of KSM-66® is characterized by its high concentration of withanolides, as determined by High-Performance Liquid Chromatography (HPLC), which provides a more accurate measure than cruder methods like gravimetric analysis.[1]

| Constituent Class | Compound/Marker | Specification | Analytical Method |

| Withanolides | Total Withanolides | > 5% (w/w) | HPLC |

| Withaferin A | < 0.1% (w/w) | HPLC | |

| Main Components* | Withastramonolide A, Withanoside IV, Withanolide A, Withanone[6] | HPLC | |

| Alkaloids | General Alkaloids | Present (e.g., Withanine, Somniferine, Tropine)[1] | Not Specified |

| Sitoindosides | General Sitoindosides | Present | Not Specified |

| Oligosaccharides | Fructo-oligosaccharides | Present[1] | Not Specified |

| Other Nutrients | Various | Short and long-chain amino acids, Vitamin A, Calcium, Iron[1] | Not Specified |

*Note: While a toxicity study identifies these as the main withanolide components, the precise percentage of each within the total withanolide content is not publicly disclosed by the manufacturer.[6]

Experimental Protocols

Extraction Methodology: "Green Chemistry" Aqueous Extraction

KSM-66® is produced using a proprietary aqueous extraction process based on "Green Chemistry" principles.[1][7] This method stands in contrast to common hydro-alcoholic extractions.

-

Solvent: Water. Some traditional Ayurvedic preparations involve milk in the extraction, which may enhance the extraction of more lipophilic compounds.[8]

-

Plant Part: Exclusively uses the roots of organically grown Withania somnifera. The use of leaves is strictly avoided to minimize the concentration of the cytotoxic withanolide, Withaferin A.[1][2]

-

Process: The process was developed over 14 years.[7] While specific parameters such as temperature, pressure, and duration are proprietary, the principles of green extraction often involve techniques like subcritical water extraction (pressurized hot water extraction) or other methods that enhance extraction efficiency without synthetic solvents.[9][10] The goal is to produce a full-spectrum extract that maintains the natural balance of constituents.[7]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC) for Withanolide Quantification

HPLC is the gold-standard method for the accurate quantification of withanolides in Ashwagandha extracts.[1][11] The following represents a typical protocol for the analysis of withanolides, based on published methodologies.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A binary gradient system is typically employed.

-

Gradient Program: A representative gradient might start at a lower concentration of organic solvent (e.g., 20-40% B), linearly increasing to a high concentration (e.g., 80-100% B) over 20-40 minutes to elute withanolides of varying polarities.[5][11]

-

Column Temperature: Maintained at a constant temperature, for example, 27°C or 40°C.[5][11]

-

Detection: UV detection is commonly set between 225 nm and 230 nm, where withanolides exhibit absorbance.[5]

-

Quantification: Carried out by comparing the peak areas of the analytes in the sample extract to those of certified reference standards of known concentrations.

Clinical Trial Protocol: Evaluation of Efficacy and Safety

The clinical studies on KSM-66® generally follow gold-standard designs to ensure the reliability of the findings.[1][4]

-

Study Population: Healthy adults, often with self-reported stress or specific health goals.[3]

-

Intervention: Typical dosages range from 300 mg to 600 mg of KSM-66® extract per day, often administered in two divided doses.[3][12]

-

Duration: Study durations commonly range from 8 to 12 weeks.[12]

-

Outcome Measures:

-

Primary: Validated questionnaires for stress and anxiety (e.g., Perceived Stress Scale - PSS), sleep quality scales, and cognitive function tests.

-

Secondary: Biochemical markers such as serum cortisol, testosterone, and thyroid hormones (T3, T4, TSH).[3]

-

Safety: Assessment of adverse events and monitoring of vital signs and standard blood parameters (liver and kidney function).

-

Mechanisms of Action & Signaling Pathways

The adaptogenic properties of KSM-66® are attributed to its ability to modulate several key physiological signaling pathways.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

A primary mechanism for the anti-stress effects of KSM-66® is its influence on the HPA axis, the body's central stress response system. Chronic stress leads to dysregulation of this axis and elevated levels of the stress hormone cortisol. KSM-66® has been shown in clinical trials to significantly reduce serum cortisol levels.[3] This modulation helps improve the body's resistance to stress. The proposed action involves normalizing adrenal activity, thereby preventing excessive cortisol secretion in response to stress.[13]

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. Ashwagandha: Is it helpful for stress, anxiety, or sleep? - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. HPLC Analysis of Ashwagandha Supplements Using Alliance™ iS HPLC System | Technology Networks [technologynetworks.com]

- 4. Science | KSM Ashwagandha [ksm66ashwagandhaa.com]

- 5. informaticsjournals.co.in [informaticsjournals.co.in]

- 6. Ninety-day repeated dose toxicity of Ashwagandha (Withania somnifera) root extract in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is KSM66 | KSM Ashwagandha [ksm66ashwagandhaa.com]

- 8. Effects of Withania somnifera (Ashwagandha) on Stress and the Stress-Related Neuropsychiatric Disorders Anxiety, Depression, and Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. staff.cimap.res.in [staff.cimap.res.in]

- 12. waters.com [waters.com]

- 13. Can Ashwagandha Benefit the Endocrine System?—A Review - PMC [pmc.ncbi.nlm.nih.gov]

KSM-66 Ashwagandha's Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KSM-66 is a high-concentration, full-spectrum root extract of Withania somnifera (ashwagandha), an adaptogenic herb with a long history of use in Ayurvedic medicine. This technical guide provides an in-depth analysis of the effects of KSM-66 on the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system that governs the body's response to stress. A comprehensive review of preclinical and clinical research reveals that KSM-66 modulates the HPA axis, leading to a reduction in cortisol levels and subjective measures of stress and anxiety. This document summarizes the quantitative data from key clinical trials, details the experimental protocols used in these studies, and visualizes the proposed signaling pathways and experimental workflows. The evidence suggests that the active constituents of KSM-66, primarily withanolides, may exert their effects through interaction with glucocorticoid receptors, thereby influencing the negative feedback loop of the HPA axis. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of KSM-66 for stress-related disorders.

Introduction

The hypothalamic-pituitary-adrenal (HPA) axis is a complex set of direct influences and feedback interactions among three endocrine glands: the hypothalamus, the pituitary gland, and the adrenal glands. It is the major neuroendocrine system that controls reactions to stress and regulates many body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure. Chronic stress can lead to dysregulation of the HPA axis, which is implicated in the pathophysiology of numerous stress-related disorders, including anxiety, depression, and metabolic syndrome.

Ashwagandha (Withania somnifera) is an adaptogenic herb that has been shown to enhance the body's resilience to stress.[1] KSM-66 is a branded, full-spectrum extract of ashwagandha root, standardized to a high concentration of withanolides. A growing body of clinical evidence supports the efficacy of KSM-66 in reducing stress and anxiety and in modulating HPA axis activity.[2][3] This technical guide synthesizes the current scientific understanding of KSM-66's effects on the HPA axis, with a focus on quantitative data, experimental methodologies, and proposed mechanisms of action.

Quantitative Data from Clinical Trials

Multiple randomized, double-blind, placebo-controlled clinical trials have investigated the effects of KSM-66 on HPA axis biomarkers in adults experiencing stress. The following tables summarize the key quantitative findings for serum cortisol and dehydroepiandrosterone sulfate (DHEA-S). Data on adrenocorticotropic hormone (ACTH) from human clinical trials with KSM-66 is limited in the currently available literature.

Table 1: Effect of KSM-66 on Serum Cortisol Levels

| Study (Year) | Participant Population | N | Dosage | Duration | Baseline Cortisol (µg/dL) (Mean ± SD) | End of Study Cortisol (µg/dL) (Mean ± SD) | Percentage Change | p-value |

| Chandrasekhar et al. (2012) [4] | Chronically stressed adults | 32 (KSM-66), 32 (Placebo) | 300 mg twice daily | 60 days | KSM-66: 21.43 ± 4.54Placebo: 20.98 ± 4.41 | KSM-66: 15.45 ± 3.86Placebo: 19.32 ± 4.12 | KSM-66: -27.9%Placebo: -7.9% | <0.0006 (between groups) |

| Salve et al. (2019) [3] | Stressed healthy adults | 20 (KSM-66 250mg), 20 (KSM-66 600mg), 20 (Placebo) | 250 mg or 600 mg daily (in 2 divided doses) | 8 weeks | KSM-66 250mg: 18.9 ± 4.2KSM-66 600mg: 19.2 ± 4.5Placebo: 18.5 ± 4.0 | KSM-66 250mg: 16.5 ± 3.8KSM-66 600mg: 14.8 ± 3.5Placebo: 18.1 ± 3.9 | KSM-66 250mg: -12.7%KSM-66 600mg: -22.9%Placebo: -2.2% | <0.05 (250mg vs Placebo)<0.0001 (600mg vs Placebo) |

Table 2: Effect of Ashwagandha Extract on Serum DHEA-S Levels

| Study (Year) | Participant Population | N | Dosage | Duration | Baseline DHEA-S (µg/dL) (Mean ± SD) | End of Study DHEA-S (µg/dL) (Mean ± SD) | Percentage Change | p-value |

| Lopresti et al. (2019) [5] | Stressed, healthy adults | 30 (Ashwagandha), 30 (Placebo) | 240 mg daily (Shoden extract) | 60 days | Ashwagandha: 204.3 ± 108.4Placebo: 215.7 ± 112.1 | Ashwagandha: 188.1 ± 99.6Placebo: 212.9 ± 109.8 | Ashwagandha: -7.9%Placebo: -1.3% | 0.004 (between groups) |

Experimental Protocols

The clinical trials investigating the effects of KSM-66 on the HPA axis have employed rigorous methodologies. Below are detailed summaries of the experimental protocols from key studies.

Chandrasekhar et al. (2012): A Prospective, Randomized, Double-Blind, Placebo-Controlled Study[4]

-

Objective: To evaluate the safety and efficacy of a high-concentration full-spectrum extract of ashwagandha root (KSM-66) in reducing stress and anxiety in adults.

-

Participants: 64 healthy adults with a history of chronic stress. Inclusion criteria included a score of at least 14 on the Perceived Stress Scale (PSS).

-

Intervention:

-

Treatment Group (n=32): 300 mg capsule of KSM-66 ashwagandha root extract, twice daily.

-

Placebo Group (n=32): Identical placebo capsules, twice daily.

-

-

Duration: 60 days.

-

Outcome Measures:

-

Primary: Change in scores on stress-assessment scales: Perceived Stress Scale (PSS), General Health Questionnaire-28 (GHQ-28), and Depression Anxiety Stress Scale (DASS).

-

Secondary: Change in serum cortisol levels.

-

-

Hormone Analysis: Serum cortisol levels were measured at baseline (Day 0) and at the end of the study (Day 60). Blood samples were collected in the morning. The specific assay method was not detailed in the publication.

-

Statistical Analysis: t-test and Mann-Whitney test were used to compare the groups.

Salve et al. (2019): An Adaptogenic and Anxiolytic Effects Study[3]

-

Objective: To investigate the stress-relieving effect of Ashwagandha root extract in stressed healthy adults.

-

Participants: 60 healthy adults with a baseline Perceived Stress Scale (PSS) score >20.

-

Intervention:

-

Treatment Group 1 (n=20): 125 mg capsule of Ashwagandha extract, twice daily (total 250 mg/day).

-

Treatment Group 2 (n=20): 300 mg capsule of Ashwagandha extract, twice daily (total 600 mg/day).

-

Placebo Group (n=20): Identical placebo capsules, twice daily.

-

-

Duration: 8 weeks.

-

Outcome Measures:

-

Primary: Change in Perceived Stress Scale (PSS) score.

-

Secondary: Change in serum cortisol levels, Hamilton Anxiety Rating Scale (HAM-A) score, and sleep quality.

-

-

Hormone Analysis: Serum cortisol levels were measured at baseline, 4 weeks, and 8 weeks. Blood samples were collected in the morning. The specific assay method was not detailed in the publication.

-

Statistical Analysis: ANOVA was used for repeated measures analysis.

Signaling Pathways and Mechanisms of Action

The adaptogenic properties of KSM-66 and its modulatory effects on the HPA axis are primarily attributed to its withanolide constituents.[6] The proposed mechanism of action involves the interaction of withanolides with the glucocorticoid signaling pathway.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Signaling

Under stressful conditions, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to secrete ACTH. ACTH then acts on the adrenal cortex to stimulate the synthesis and release of cortisol. Cortisol, in turn, exerts a negative feedback effect on the hypothalamus and pituitary, inhibiting further release of CRH and ACTH to restore homeostasis.

Caption: KSM-66's proposed modulation of the HPA axis.

Molecular Mechanism of Withanolides

Preclinical studies suggest that withanolides may act as ligands for the glucocorticoid receptor (GR).[7][8] By binding to the GR, withanolides could potentially mimic the effects of cortisol, thereby enhancing the negative feedback signal to the hypothalamus and pituitary. This would lead to a downregulation of CRH and ACTH production, resulting in lower circulating cortisol levels. This proposed mechanism positions withaferin A, a key withanolide, as a potential selective glucocorticoid receptor modulator.[8]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for a clinical trial investigating KSM-66 and the logical relationship of its effects on stress reduction.

References

- 1. Ashwagandha as an Adaptogen: Its Influence on Sleep Patterns, Stress Response, and Anxiety in Modern Life | Journal of Education, Health and Sport [apcz.umk.pl]

- 2. A prospective, randomized double-blind, placebo-controlled study of safety and efficacy of a high-concentration full-spectrum extract of ashwagandha root in reducing stress and anxiety in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adaptogenic and Anxiolytic Effects of Ashwagandha Root Extract in Healthy Adults: A Double-blind, Randomized, Placebo-controlled Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Prospective, Randomized Double-Blind, Placebo-Controlled Study of Safety and Efficacy of a High-Concentration Full-Spectrum Extract of Ashwagandha Root in Reducing Stress and Anxiety in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. Ashwagandha (Withania somnifera)—Current Research on the Health-Promoting Activities: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Withanolide A on 7-Ketocholesterol Induced Cytotoxicity in hCMEC/D3 Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacological Profile of KSM-66 Ashwagandha: A Technical Guide

An In-depth Examination of the Preclinical and Clinical Evidence for Researchers and Drug Development Professionals

KSM-66, a high-concentration, full-spectrum root extract of Withania somnifera (ashwagandha), has garnered significant attention within the scientific community for its diverse pharmacological properties. Standardized to a minimum of 5% withanolides, this extract has been the subject of numerous clinical trials investigating its efficacy in a range of physiological and psychological conditions. This technical guide provides a comprehensive overview of the pharmacological properties of KSM-66 ashwagandha, presenting key quantitative data from clinical studies, detailing experimental methodologies, and illustrating the underlying molecular signaling pathways.

Core Pharmacological Properties

KSM-66 ashwagandha is primarily recognized for its adaptogenic and anxiolytic properties, with substantial evidence also supporting its role in enhancing cognitive function, improving sports performance, and modulating reproductive health. The primary bioactive constituents responsible for these effects are a class of steroidal lactones known as withanolides.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative outcomes from key double-blind, randomized, placebo-controlled clinical trials investigating the effects of KSM-66 ashwagandha across various domains.

Table 1: Effects on Stress and Anxiety

| Study | Dosage | Duration | Population | Key Outcomes |

| Chandrasekhar et al., 2012[1][2] | 300 mg twice daily | 60 days | 64 healthy adults with a history of chronic stress | Perceived Stress Scale (PSS) Score: 44.0% reduction in the KSM-66 group vs. 5.5% in placebo (P<0.0001). Serum Cortisol: 27.9% reduction in the KSM-66 group vs. 7.9% in placebo (P=0.0006). DASS Scores: Significant reductions in depression (77%), anxiety (75.6%), and stress (64.2%) subsets in the KSM-66 group. |

| Salve et al., 2019[3] | 250 mg/day and 600 mg/day | Not specified | Healthy adults | Significant reduction in stress, anxiety, and serum cortisol levels with both dosages compared to placebo, with the 600 mg/day dose being more efficacious. |

| A prospective, randomized, double-blind, placebo-controlled study | 600 mg/day | 8 weeks | Adults with self-reported high stress | Significant reduction in Hamilton Anxiety Rating Scale (HAM-A) scores (P = .040) and morning cortisol (P < .001) compared to placebo.[4] |

Table 2: Effects on Cognitive Function

| Study | Dosage | Duration | Population | Key Outcomes |

| Choudhary et al., 2017[3][5] | 300 mg twice daily | 8 weeks | 50 adults with mild cognitive impairment | Significant improvement in immediate and general memory, executive function, sustained attention, and information-processing speed compared to placebo. |

| Kale et al., 2024[3] | 600 mg/day | 8 weeks | Adults | Significant improvements in episodic memory, working memory, executive function, accuracy of attention, mental fatigue, mood, and vigor compared to placebo. |

Table 3: Effects on Sports Performance

| Study | Dosage | Duration | Population | Key Outcomes |

| Wankhede et al., 2015[3][6] | 300 mg twice daily | 8 weeks | 57 healthy, active males | Muscle Strength: Significant increase in bench press and leg extension strength compared to placebo. Muscle Size: Significant increase in arm and chest muscle size. Testosterone: Significant increase in serum testosterone levels. Creatine Kinase: Significant reduction in exercise-induced muscle damage. |

| Verma et al., 2023[3] | 600 mg/day | Not specified | Men and women | Significant improvement in maximal oxygen capacity and strength in both men and women. |

| A double-blind, randomized, placebo-controlled trial[7] | 600 mg daily | 42 days | Male and female rugby and water polo players | Evaluation of hormonal stress markers (cortisol, DHEA-S, testosterone), perceived exertion, wellness, muscle soreness, and strength metrics. |

Table 4: Effects on Reproductive Health

| Study | Dosage | Duration | Population | Key Outcomes |

| Ambiye et al., 2013[8][9] | 225 mg three times daily | 90 days | 46 males with oligospermia | Sperm Count: 167% increase. Semen Volume: 53% increase. Sperm Motility: 57% increase. Testosterone: 17% increase. Luteinizing Hormone: 34% increase.[8][9][10][11] |

| Dongre et al., 2015[3][12] | 300 mg twice daily | 8 weeks | 50 healthy women with sexual dysfunction | Significant improvement in Female Sexual Function Index (FSFI) scores, including arousal, lubrication, orgasm, and satisfaction.[3][13] |

Detailed Experimental Protocols

The clinical studies cited in this guide predominantly follow a randomized, double-blind, placebo-controlled design, which is the gold standard for clinical research.

Example Protocol: Stress and Anxiety Study (Chandrasekhar et al., 2012)[1][14]

-

Study Design: A single-center, prospective, double-blind, randomized, placebo-controlled trial.

-

Participants: 64 healthy adults (aged 18-54) with a history of chronic stress.

-

Inclusion Criteria: Score of 14 or higher on the Perceived Stress Scale (PSS).

-

Exclusion Criteria: Presence of any psychiatric disorders other than stress.

-

Intervention: Participants were randomized to receive either 300 mg of KSM-66 ashwagandha root extract or a placebo, twice daily for 60 days.

-

Primary Outcome Measures: Changes in scores on the Perceived Stress Scale (PSS), General Health Questionnaire-28 (GHQ-28), and Depression Anxiety Stress Scale (DASS).

-

Secondary Outcome Measure: Change in serum cortisol levels.

-

Statistical Analysis: Independent samples t-test and Mann-Whitney U test were used to compare the outcomes between the two groups. A P-value of less than 0.05 was considered statistically significant.

Signaling Pathways and Molecular Mechanisms

The pharmacological effects of KSM-66 ashwagandha are mediated through its influence on several key signaling pathways. The withanolides within the extract are the primary drivers of these molecular interactions.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

KSM-66 is known to modulate the HPA axis, the body's central stress response system. In chronic stress, the HPA axis can become dysregulated, leading to elevated cortisol levels. Withanolides from KSM-66 appear to help normalize this axis, leading to a reduction in circulating cortisol.[14]

GABAergic Signaling

KSM-66 exhibits GABA-mimetic activity, contributing to its anxiolytic and calming effects. Withanolides are thought to bind to GABA-A receptors, enhancing inhibitory neurotransmission in the brain. This leads to a reduction in neuronal excitability.

Testosterone Production

In males, KSM-66 has been shown to increase testosterone levels. The proposed mechanism involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to an increase in luteinizing hormone (LH), which in turn stimulates testosterone production in the testes.

Anti-inflammatory Signaling (NF-κB Pathway)

Withanolides have demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response. By inhibiting the phosphorylation of IκBα, withanolides prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[15][16][17][18][19]

Conclusion

The extensive body of clinical research on KSM-66 ashwagandha provides robust evidence for its pharmacological efficacy across multiple domains, including stress reduction, cognitive enhancement, and improvements in physical performance and reproductive health. The underlying mechanisms of action, though complex, are beginning to be elucidated, with modulation of the HPA axis, GABAergic neurotransmission, and key inflammatory signaling pathways appearing to be central to its therapeutic effects. For researchers and drug development professionals, KSM-66 represents a promising botanical extract with a well-documented safety and efficacy profile, warranting further investigation for its potential in various therapeutic applications. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for future research and development endeavors.

References

- 1. A Prospective, Randomized Double-Blind, Placebo-Controlled Study of Safety and Efficacy of a High-Concentration Full-Spectrum Extract of Ashwagandha Root in Reducing Stress and Anxiety in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The most clinically proven ashwagandha for stress [nutraingredients.com]

- 3. Science | KSM Ashwagandha [ksm66ashwagandhaa.com]

- 4. An investigation into the stress-relieving and pharmacological actions of an ashwagandha (Withania somnifera) extract: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 6. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 7. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 8. mstnutrition.co.uk [mstnutrition.co.uk]

- 9. ksm66ashwagandhaa.com [ksm66ashwagandhaa.com]

- 10. The World's Most Clinically Studied Ashwagandha Root Extract for Men's Sexual Health [nutraingredients.com]

- 11. biogreenscience.com [biogreenscience.com]

- 12. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 13. researchgate.net [researchgate.net]

- 14. ksm66ashwagandhaa.com [ksm66ashwagandhaa.com]

- 15. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the adaptogenic properties of KSM-66

An In-Depth Technical Guide to the Adaptogenic Properties of KSM-66 Ashwagandha

Introduction

Withania somnifera, commonly known as Ashwagandha, is a cornerstone of Ayurvedic medicine, revered for its role as a "Rasayana" or rejuvenator.[1] As an adaptogen, it enhances the body's resilience to physical, chemical, and biological stressors, helping to maintain homeostasis.[2] KSM-66 is a high-concentration, full-spectrum root extract of Ashwagandha, standardized to a minimum of 5% withanolides, the primary active compounds.[1][3] Developed over 14 years of research, KSM-66 is produced using a unique, "green chemistry" aqueous extraction process that avoids alcohol or synthetic solvents, preserving the natural balance of the herb's constituents.[1][4] This guide provides a technical overview of the adaptogenic properties of KSM-66, supported by clinical data, detailed experimental protocols, and visualizations of its core mechanisms.

Core Mechanism of Action: HPA Axis Modulation and GABAergic Effects

KSM-66 exerts its primary adaptogenic effects by modulating the body's central stress response system, the Hypothalamic-Pituitary-Adrenal (HPA) axis.[5][6][7] In response to stress, the HPA axis is activated, leading to the release of cortisol. Chronic stress can lead to HPA axis dysregulation and elevated cortisol levels. KSM-66 helps to regulate this axis, mitigating the overproduction of cortisol and promoting a return to homeostasis.[5][7]

Additionally, KSM-66 is believed to have a GABA-mimetic effect, binding to GABA receptors in the brain.[5][7] This action reduces the over-excitation of neurons, leading to a state of calmness and reducing subjective feelings of anxiety and stress.[5]

Clinical Efficacy: Quantitative Data Summary

KSM-66 has been evaluated in numerous "gold standard" human clinical trials—randomized, double-blind, and placebo-controlled—to substantiate its efficacy across various health domains.[5][8][9]

Stress and Anxiety Reduction

KSM-66 has demonstrated significant efficacy in reducing stress and anxiety. Studies show it can lower scores on validated stress assessment scales and reduce serum cortisol levels, the body's primary stress hormone.[5][8][10]

| Parameter | Dosage | Duration | Result | Study Population |

| Serum Cortisol | 300 mg, twice daily | 60 days | 27.9% reduction from baseline[10][11] | 64 adults with a history of chronic stress |

| Perceived Stress Scale (PSS) | 300 mg, twice daily | 60 days | 44.0% reduction in scores[5][11] | 64 adults with a history of chronic stress |

| Depression Anxiety Stress Scale (DASS) | 300 mg, twice daily | 60 days | 71.6% reduction in total scores[11][12] | 64 adults with a history of chronic stress |

| General Health Questionnaire-28 (GHQ-28) | 300 mg, twice daily | 60 days | 72.3% reduction in total scores[11] | 64 adults with a history of chronic stress |

Sports Performance and Muscle Recovery

KSM-66 serves as an effective ergogenic aid, improving muscle strength, size, and recovery while enhancing cardiorespiratory endurance.[13][14]

| Parameter | Dosage | Duration | Result | Study Population |

| Muscle Strength (Bench Press) | 300 mg, twice daily | 8 weeks | Significant increase (46.0 kg vs 26.4 kg in placebo)[13] | 57 healthy males in resistance training |

| Muscle Strength (Leg Extension) | 300 mg, twice daily | 8 weeks | Significant increase (14.5 kg vs 9.8 kg in placebo)[13] | 57 healthy males in resistance training |

| Muscle Size (Arm) | 300 mg, twice daily | 8 weeks | Significant increase (8.6 cm² vs 5.3 cm² in placebo)[13] | 57 healthy males in resistance training |

| Muscle Recovery (Serum Creatine Kinase) | 300 mg, twice daily | 8 weeks | Significant reduction in exercise-induced muscle damage markers[13][15] | 57 healthy males in resistance training |

| VO2 Max | 300 mg, twice daily | 12 weeks | 13.6% increase from baseline[16] | 50 healthy athletic adults |

Testosterone Levels and Male Sexual Health

Clinical studies have shown that KSM-66 can significantly increase testosterone levels and improve various parameters of male fertility and sexual health.[17][18]

| Parameter | Dosage | Duration | Result | Study Population |

| Serum Testosterone | 300 mg, twice daily | 8 weeks | 15% to 16.65% increase in levels[17] | Healthy men |

| Serum Testosterone | 675 mg, daily (in 3 doses) | 90 days | 17% increase in levels[18] | 46 men with low sperm counts |

| Sperm Concentration | 675 mg, daily (in 3 doses) | 90 days | 167% increase [18] | 46 men with low sperm counts |

| Semen Volume | 675 mg, daily (in 3 doses) | 90 days | 53% increase [18] | 46 men with low sperm counts |

| Sperm Motility | 675 mg, daily (in 3 doses) | 90 days | 57% increase [18] | 46 men with low sperm counts |

Experimental Protocols

The clinical validation of KSM-66 relies on rigorous study designs. Below are representative methodologies for key clinical trials.

Protocol 1: Stress and Anxiety in Adults (Chandrasekhar, et al., 2012)

-

Study Design : A prospective, randomized, double-blind, placebo-controlled study.[3]

-

Participants : 64 healthy adults with a history of chronic stress.[5][10]

-

Intervention :

-

Treatment Group: One capsule of 300 mg high-concentration, full-spectrum KSM-66 Ashwagandha root extract, taken twice daily.

-

Placebo Group: Starch-filled placebo capsules, taken twice daily.

-

-

Duration : 60 days.[10]

-

Primary Efficacy Measures :

-

Scores on standardized stress-assessment questionnaires (PSS, GHQ-28, DASS).

-

Serum cortisol levels, measured at baseline and day 60.

-

-

Safety Assessment : Monitoring of adverse events and laboratory findings.[3]

Protocol 2: Muscle Strength and Recovery (Wankhede, et al., 2015)

-

Study Design : A randomized, double-blind, placebo-controlled study.[13]

-

Participants : 57 healthy young male subjects (18-50 years) with little experience in resistance training.[13][15]

-

Intervention :

-

Treatment Group: 300 mg of KSM-66 Ashwagandha root extract twice daily.

-

Placebo Group: Starch placebo twice daily.

-

Both groups underwent a structured resistance training program.

-

-

Duration : 8 weeks.[13]

-

Primary Efficacy Measures :

-

Muscle strength, assessed by 1-repetition maximum (1-RM) on bench press and leg extension exercises.

-

Muscle size, measured at the arms and chest.

-

-

Secondary Efficacy Measures :

Logical Framework of Adaptogenic Effects

The multifaceted benefits of KSM-66 stem from its primary adaptogenic activity. By normalizing the body's stress response, it triggers a cascade of positive physiological outcomes, from improved psychological well-being to enhanced physical performance.

Safety and Toxicology

The safety of KSM-66 is well-documented through both clinical trials and dedicated toxicology studies. Across 21 published human studies involving 1,248 participants, the incidence of mild adverse events in the KSM-66 group (3.57%) was comparable to or lower than the placebo group (4.47%), with no serious adverse events reported.[19] A 90-day repeated dose oral toxicity study in Wistar rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 2000 mg/kg body weight per day, indicating a high margin of safety.[20][21] Furthermore, studies have shown that KSM-66 does not negatively impact liver or thyroid function within normal parameters.[19]

Conclusion

KSM-66 Ashwagandha is a clinically validated adaptogen that effectively enhances the body's resilience to stress. Its primary mechanism involves the modulation of the HPA axis and GABAergic signaling, leading to reduced cortisol levels and decreased anxiety. These core actions translate into a wide range of substantiated health benefits, including improved physical performance, increased testosterone levels, and enhanced sleep quality. Supported by a robust portfolio of high-quality clinical trials and a strong safety profile, KSM-66 stands as a premier, research-backed botanical ingredient for researchers, scientists, and drug development professionals investigating natural solutions for stress management and physiological optimization.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 3. A Prospective, Randomized Double-Blind, Placebo-Controlled Study of Safety and Efficacy of a High-Concentration Full-Spectrum Extract of Ashwagandha Root in Reducing Stress and Anxiety in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ashwagandha KSM-66<sup>® </sup>-en - Therascience [therascience.com]

- 5. ksm66ashwagandhaa.com [ksm66ashwagandhaa.com]

- 6. nutrishopboca.com [nutrishopboca.com]

- 7. scribd.com [scribd.com]

- 8. Science | KSM Ashwagandha [ksm66ashwagandhaa.com]

- 9. rhealsuperfoods.com [rhealsuperfoods.com]

- 10. nutritionaloutlook.com [nutritionaloutlook.com]

- 11. biogreenscience.com [biogreenscience.com]

- 12. The most clinically proven ashwagandha for stress [nutraingredients.com]

- 13. nutritionaloutlook.com [nutritionaloutlook.com]

- 14. niemagazine.com [niemagazine.com]

- 15. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 16. ksm66ashwagandhaa.com [ksm66ashwagandhaa.com]

- 17. nmc-magazine.com [nmc-magazine.com]

- 18. Ashwagandha may promote healthy testosterone production in men: Clinical data [nutraingredients.com]

- 19. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 20. Ninety-day repeated dose toxicity of Ashwagandha (Withania somnifera) root extract in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drinktr.getonnet.dev [drinktr.getonnet.dev]

KSM-66's Impact on Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KSM-66 is a high-concentration, full-spectrum root extract of Withania somnifera (Ashwagandha), an adaptogenic herb with a long history of use in Ayurvedic medicine for its neurological benefits. This technical guide provides an in-depth analysis of the current scientific understanding of KSM-66's impact on key neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic pathways. The information is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of KSM-66 for neurological and psychiatric disorders. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

Withania somnifera, commonly known as Ashwagandha, is a revered herb in traditional Ayurvedic medicine, recognized for its wide range of health benefits, particularly its adaptogenic and neuroprotective properties. KSM-66 is a branded, full-spectrum extract of Ashwagandha root, standardized to a high concentration of withanolides. Its effects on the central nervous system are of significant interest for the development of novel therapeutics for conditions such as anxiety, depression, and neurodegenerative diseases. This guide focuses on the molecular mechanisms through which KSM-66 is proposed to exert its effects on the GABAergic, serotonergic, and dopaminergic systems.

Impact on the GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and is a key target for anxiolytic and sedative-hypnotic drugs. Evidence suggests that Withania somnifera extracts, including KSM-66, modulate GABAergic signaling.

Quantitative Data

| Parameter | Test System | Extract/Compound | Concentration/Dose | Result | Reference |

| GABAρ1 Receptor Activation | Xenopus oocytes expressing rat GABAρ1 receptors | Aqueous W. somnifera root extract (aqWS) | EC50 = 4.7 mg/mL | Potent agonist activity | [1] |

| GABAA Receptor Binding | Rat brain membranes | Methanolic W. somnifera root extract | 5 µg - 1 mg | Inhibition of [3H]GABA binding | [2] |

| GABAAρ1 Receptor Gene Expression | Rattus norvegicus glioblastoma (C6) cells | Ashwagandha Extract (AE) with 35% withanolide glycosides | 15 µg/mL | 1.38-fold increase | [3] |

| 30 µg/mL | 1.94-fold increase | [3] |

Experimental Protocols

-

Objective: To determine the binding affinity of a test compound to GABA receptors.

-

Methodology:

-

Membrane Preparation: Rat brains are homogenized in a sucrose buffer and centrifuged to isolate the crude membrane fraction containing the receptors. The membranes are washed repeatedly to remove endogenous GABA.

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol for GABAA receptors) and varying concentrations of the test compound (e.g., KSM-66).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.[2][4]

-

-

Note: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.

-

Objective: To assess the sedative-hypnotic effects of a substance.

-

Methodology:

-

Animal Model: Swiss albino mice are typically used.

-

Administration: Animals are orally administered the test substance (e.g., Ashwagandha extract at doses of 10, 25, and 50 mg/kg body weight) or a vehicle control. A positive control group may receive a known sedative like diazepam.

-

Induction of Sleep: After a set period (e.g., 30 minutes), pentobarbital (e.g., 40 mg/kg body weight) is administered to induce sleep.

-

Measurement: The latency to the onset of sleep (loss of righting reflex) and the total duration of sleep are recorded.

-

Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test to compare treated groups with the control group.[3]

-

Signaling Pathway

References

- 1. Direct evidence for GABAergic activity of Withania somnifera on mammalian ionotropic GABAA and GABAρ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of Withania somnifera root extract on GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Cellular and Molecular Targets of KSM-66 Ashwagandha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular targets of KSM-66, a high-concentration, full-spectrum root extract of Withania somnifera (Ashwagandha). The information presented herein is curated from peer-reviewed scientific literature and clinical studies, focusing on the molecular mechanisms that underpin the diverse pharmacological effects of this botanical extract.

Introduction

KSM-66 is a standardized extract of Ashwagandha root, containing a minimum of 5% withanolides as measured by HPLC[1]. Its therapeutic effects are attributed to a complex interplay of its bioactive constituents, primarily withanolides such as Withaferin A and Withanolide A, with various cellular and molecular pathways. This guide delves into these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades modulated by KSM-66.

Key Cellular and Molecular Targets

KSM-66 exerts its effects through a multi-targeted approach, influencing a range of cellular processes from stress response and neuroprotection to anti-inflammatory and antioxidant defense mechanisms.

Modulation of the Stress Response: The HPA Axis and Cortisol Reduction

A primary mechanism of KSM-66's adaptogenic properties is its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in serum cortisol levels. Chronic stress is associated with elevated cortisol, which can have detrimental effects on the body. Clinical studies have consistently demonstrated the cortisol-lowering effects of KSM-66.

Quantitative Data: Cortisol Reduction in Human Clinical Trials

| Study Population | KSM-66 Dosage | Duration | Outcome | Percentage Reduction in Serum Cortisol | Reference |

| Adults with a history of chronic stress | 300 mg twice daily | 60 days | Significant reduction in serum cortisol | 27.9% | [2] |

| Healthy adults with self-reported high stress | 300 mg twice daily | 8 weeks | Significant reduction in serum cortisol | 32% | [3] |

| Adults under chronic stress | 300 mg twice daily | 60 days | Significant reduction in serum cortisol | 22.2% | [3] |

Neuroprotective Effects: Targeting Neuronal Viability and Function

KSM-66 has demonstrated significant neuroprotective properties in preclinical models, suggesting its potential in mitigating neurodegenerative processes. These effects are mediated through various mechanisms, including the enhancement of antioxidant defenses and modulation of neuronal signaling pathways.

Experimental Data: Neuroprotection in SH-SY5Y Cell Model of Parkinson's Disease

In a study using the SH-SY5Y human neuroblastoma cell line, KSM-66 demonstrated a neuroprotective effect against 6-hydroxydopamine (6-OHDA)-induced toxicity, a model for Parkinson's disease.

| KSM-66 Concentration | Treatment Condition | Outcome | Quantitative Change | Reference |

| 0.5 mg/ml | Pre-treatment for 24h before 100 µM 6-OHDA | Increased ATP levels | Statistically significant increase compared to 6-OHDA treated cells | [4][5] |

| 0.25 - 1 mg/ml | Pre- and post-treatment with 6-OHDA | Increased cell viability | Statistically significant increase in cell viability | [5] |

Anti-aging Potential: Enhancement of Telomerase Activity

Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division, contributing to the aging process. Telomerase is an enzyme that can counteract this shortening. In vitro studies have shown that KSM-66 can enhance telomerase activity, suggesting a potential anti-aging mechanism.

Quantitative Data: Telomerase Activity in HeLa Cells

| KSM-66 Concentration | Cell Line | Duration | Outcome | Percentage Increase in Telomerase Activity | Reference |

| 10 µg/ml | HeLa | 72 hours | Enhanced telomerase activity | ~45% | [6][7] |

| 50 µg/ml | HeLa | 72 hours | Enhanced telomerase activity | ~45% | [6][7] |

Signaling Pathways Modulated by KSM-66 and its Withanolides

The pleiotropic effects of KSM-66 are a result of its ability to interact with multiple intracellular signaling pathways.

Anti-inflammatory Effects: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Its chronic activation is implicated in numerous inflammatory diseases. Withaferin A, a key withanolide in Ashwagandha, has been shown to be a potent inhibitor of the NF-κB pathway.

-

Molecular Target: Withaferin A directly targets the IκB kinase β (IKKβ) subunit, a critical kinase in the canonical NF-κB activation pathway.

-

Mechanism: It covalently modifies a cysteine residue (Cys179) in the activation loop of IKKβ, thereby inhibiting its catalytic activity[4][8]. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

Antioxidant Defense: Activation of the Nrf2 Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a key regulator of the cellular antioxidant response. KSM-66 has been shown to activate the Nrf2 pathway, leading to the upregulation of a battery of antioxidant and detoxifying enzymes.

-

Mechanism: Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which targets it for degradation. Oxidative stress or electrophiles, including some phytochemicals, can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

-

Downstream Targets: Activation of the Nrf2 pathway by KSM-66 leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and the subunits of glutamate-cysteine ligase (GCLC and GCLM), the rate-limiting enzyme in glutathione synthesis[2][9][10][11][12].

Modulation of Neuronal Excitability: GABAergic and Serotonergic Systems

KSM-66's anxiolytic and calming effects are, in part, attributed to its modulation of major inhibitory and excitatory neurotransmitter systems.

-

GABAergic System: Extracts of Withania somnifera have been shown to exhibit GABA-mimetic activity, enhancing GABAergic signaling. This is thought to contribute to its anxiolytic effects by promoting neuronal inhibition[1][13][14][15][16]. While the exact mechanism is still under investigation, it may involve allosteric modulation of the GABA-A receptor, similar to benzodiazepines, rather than direct binding to the GABA site.

-

Serotonergic System: Studies in animal models suggest that chronic administration of Ashwagandha extract can modulate serotonin receptor sensitivity. It has been observed to decrease the sensitivity of presynaptic 5-HT1A autoreceptors while increasing the sensitivity of postsynaptic 5-HT2 receptors[11][17]. This modulation of serotonergic neurotransmission may contribute to its antidepressant and anxiolytic properties.

Cell Growth and Survival: PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for regulating cell proliferation, survival, and apoptosis. Withanolides from Ashwagandha have been shown to modulate these pathways, which is particularly relevant to their anti-cancer properties.

-

PI3K/Akt Pathway: Withaferin A and Withanolide A have been shown to influence the PI3K/Akt pathway. In some contexts, they can inhibit Akt phosphorylation, leading to the induction of apoptosis in cancer cells[18]. Conversely, in neuronal cells, Ashwagandha extracts have been reported to activate the PI3K/Akt pathway, promoting neuronal survival and neuroprotection[7].

-

MAPK Pathway: Withania somnifera extracts have been shown to inhibit the phosphorylation of p38 and JNK, two key kinases in the MAPK stress-activated pathways, in response to inflammatory stimuli[4][6]. This inhibition contributes to its anti-inflammatory effects. The effect on the ERK pathway appears to be more context-dependent.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key studies cited in this guide.

In Vitro Telomerase Activity Assay

-

Objective: To determine the effect of KSM-66 on telomerase activity in a human cell line.

-

Cell Line: Human cervical cancer cell line (HeLa), known to have detectable telomerase activity.

-

Treatment: HeLa cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are treated with various concentrations of KSM-66 (e.g., 10 µg/ml, 50 µg/ml) for 72 hours.

-

Assay: Telomerase activity is measured using the Telomeric Repeat Amplification Protocol (TRAP) assay.

-

Cell Lysis: Cells are harvested and lysed to extract cellular proteins, including telomerase.

-

Telomerase Extension: The cell extract is incubated with a synthetic DNA primer (TS primer). If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the primer.

-

PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.

-

Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized. The intensity of the resulting ladder of bands, corresponding to the telomeric repeats, is proportional to the telomerase activity.

-

-

Quantification: The density of the bands on the gel is quantified using densitometry software.

Human Clinical Trial for Cortisol Measurement

-

Objective: To evaluate the efficacy of KSM-66 in reducing serum cortisol levels in adults under chronic stress.

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

-

Participants: Adults with a history of chronic stress, screened using a perceived stress scale.

-

Intervention: Participants are randomly assigned to receive either KSM-66 capsules (e.g., 300 mg twice daily) or a matching placebo for a specified duration (e.g., 60 days).

-

Data Collection:

-

Blood Samples: Serum samples are collected from participants at baseline and at the end of the study period.

-

Cortisol Measurement: Serum cortisol levels are measured using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Statistical Analysis: The change in serum cortisol levels from baseline to the end of the study is compared between the KSM-66 and placebo groups using appropriate statistical tests (e.g., ANCOVA).

Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To investigate the effect of Withaferin A on the activation of the NF-κB pathway.

-

Cell Culture and Treatment: A suitable cell line (e.g., HEK293T) is cultured and treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of Withaferin A.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Protein Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-IKKβ, total IKKβ, phospho-IκBα, total IκBα, p65).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the resulting light is detected using a CCD camera or X-ray film. The intensity of the bands corresponds to the amount of the target protein.

-

Analysis: The levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of Withaferin A on their activation state.

Conclusion

KSM-66 Ashwagandha exhibits a broad spectrum of pharmacological activities by modulating multiple cellular and molecular targets. Its ability to regulate the HPA axis, protect neurons, enhance telomerase activity, and influence key signaling pathways such as NF-κB and Nrf2 provides a scientific basis for its traditional use and its growing application in modern healthcare. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals to further explore the therapeutic potential of this multifaceted botanical extract. The intricate mechanisms of action, particularly the synergistic effects of its various bioactive compounds, warrant continued investigation to fully elucidate its therapeutic promise.

References

- 1. Activation and modulation of neuronal K+ channels by GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KSM-66 ashwagandha linked to cognition, energy, and mood improvements [nutraingredients.com]

- 4. Emerging Vistas for the Nutraceutical Withania somnifera in Inflammaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Withanolides-enriched leaf extract of Withania somnifera exert anti-obesity effects by inducing brown adipocyte-like phenotype via tuning MAP-kinase signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Role of Nrf2, HO-1 and GSH in Neuroblastoma Cell Resistance to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2 regulates antioxidant gene expression evoked by oxidized phospholipids in endothelial cells and murine arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. wholefoodsmagazine.com [wholefoodsmagazine.com]

- 17. Withania somnifera (L.) Dunal, a Potential Source of Phytochemicals for Treating Neurodegenerative Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Withaferin A inhibits iNOS expression and nitric oxide production by Akt inactivation and down-regulating LPS-induced activity of NF-kappaB in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

KSM-66 Ashwagandha and its Role in the Regulation of Cortisol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KSM-66 is a high-concentration, full-spectrum root extract of the Ashwagandha (Withania somnifera) plant, an adaptogenic herb with a long history of use in Ayurvedic medicine. Recent clinical research has substantiated its traditional use for stress reduction, with a key mechanism of action being the regulation of cortisol, the body's primary stress hormone. This technical guide provides an in-depth analysis of the scientific evidence supporting the role of KSM-66 in cortisol regulation. It summarizes quantitative data from key clinical trials, details the experimental protocols used in this research, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development interested in the physiological effects of Withania somnifera and its potential therapeutic applications.

Introduction

Withania somnifera, commonly known as Ashwagandha, is a medicinal plant that has been utilized for centuries to enhance vitality and mitigate stress.[1] The primary active constituents responsible for its pharmacological effects are a group of steroidal lactones known as withanolides.[2][3] KSM-66 is a specific, standardized extract of Ashwagandha root, notable for its high concentration of withanolides, achieved through a "Green Chemistry" water-based extraction process that avoids the use of alcohol or chemical solvents.[4]

Chronic stress is a significant public health concern, contributing to a range of physiological and psychological disorders. A key biomarker of chronic stress is the dysregulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, leading to elevated levels of cortisol.[5] Emerging evidence from randomized, double-blind, placebo-controlled clinical trials has demonstrated the efficacy of KSM-66 in modulating the HPA axis and reducing serum cortisol levels, thereby improving resilience to stress.[2][6] This guide will delve into the technical details of these findings.

Mechanism of Action: Modulation of the HPA Axis

The primary mechanism by which KSM-66 is understood to regulate cortisol is through its modulating effect on the Hypothalamic-Pituitary-Adrenal (HPA) axis.[2][5] In response to a stressor, the hypothalamus releases corticotropin-releasing hormone (CRH), which signals the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH then stimulates the adrenal cortex to produce and release cortisol.

KSM-66, with its active withanolides, is believed to intervene in this cascade. While the precise molecular interactions are still under investigation, it is hypothesized that withanolides may interact with glucocorticoid receptors and modulate GABAergic and serotonergic pathways, which in turn influence the HPA axis response.[3][7]

dot

Caption: Proposed mechanism of KSM-66 on the HPA axis.

Quantitative Data from Clinical Trials

Multiple randomized, double-blind, placebo-controlled studies have demonstrated the efficacy of KSM-66 in reducing cortisol levels in adults experiencing chronic stress. The following tables summarize the key quantitative findings from these studies.

Table 1: Summary of Key Clinical Trials on KSM-66 and Cortisol Reduction

| Study | Dosage | Duration | Population | Cortisol Reduction (vs. Placebo) | Key Findings |

| Chandrasekhar et al. (2012)[8] | 600 mg/day (300 mg BID) | 60 days | 64 healthy adults with a history of chronic stress | 27.9% reduction in serum cortisol[6][8] | Significant reduction in scores on all stress-assessment scales. |

| Salve et al. (2019)[9] | 250 mg/day & 600 mg/day | 8 weeks | 58 healthy adults with PSS score >20 | Significant reduction in serum cortisol with both dosages[9] | Dose-dependent effect observed, with 600 mg/day being more efficacious. |

| Lopresti et al. (2019)[10] | 240 mg/day | 60 days | 60 healthy adults with self-reported high stress | 23% reduction in morning cortisol[10] | Significant reduction in HAM-A scores. |

Table 2: Impact of KSM-66 on Stress and Anxiety Scales

| Study | Scale | Dosage | Duration | Result |

| Chandrasekhar et al. (2012)[6] | PSS, GHQ-28, DASS | 600 mg/day | 60 days | Significant reduction in all scale scores vs. placebo. |

| Salve et al. (2019)[9] | PSS, HAM-A | 250 mg/day & 600 mg/day | 8 weeks | Significant reduction in PSS at both doses; significant reduction in HAM-A at 600 mg/day. |

| Lopresti et al. (2019)[10] | HAM-A, DASS-21 | 240 mg/day | 60 days | Statistically significant reduction in HAM-A; near-significant reduction in DASS-21. |

Experimental Protocols

The clinical trials investigating the effects of KSM-66 on cortisol have followed rigorous, standardized methodologies. Below is a detailed description of a typical experimental protocol.

Study Design

The majority of studies are designed as prospective, randomized, double-blind, placebo-controlled trials.[2] Participants are randomly assigned to receive either KSM-66 or a placebo for a predefined period, typically ranging from 6 to 12 weeks.[11]

Participant Population

Inclusion criteria generally target healthy adults (typically 18-65 years) experiencing mild to moderate stress, often screened using a Perceived Stress Scale (PSS) score of >14 or >20.[1][9] Exclusion criteria typically include individuals with chronic medical or psychiatric conditions, those taking medications that could interfere with the study outcomes, and pregnant or lactating women.[1]

Intervention

Participants in the treatment group receive capsules containing a standardized dose of KSM-66 Ashwagandha root extract, typically ranging from 240 mg to 600 mg per day, often administered in divided doses (e.g., 300 mg twice daily).[8][10] The placebo group receives identical-looking capsules containing an inert substance.

Outcome Measures

-

Primary Outcome: The primary outcome is typically the change in serum or salivary cortisol levels from baseline to the end of the study period.

-

Secondary Outcomes: Secondary outcomes often include changes in scores on validated stress and anxiety questionnaires such as:

-

Perceived Stress Scale (PSS)

-

Depression, Anxiety and Stress Scale - 21 Items (DASS-21)

-

Hamilton Anxiety Rating Scale (HAM-A)

-

General Health Questionnaire-28 (GHQ-28)[6]

-

Cortisol Measurement

-

Sample Collection: Blood samples for serum cortisol analysis are typically collected in the morning to account for the diurnal rhythm of cortisol secretion.[9][10]

-

Analytical Method: While immunoassays have been used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its higher specificity and ability to avoid cross-reactivity with other steroids.[12][13]

dot

Caption: A typical experimental workflow for a KSM-66 clinical trial.

Logical Relationships

The interplay between stress, cortisol, and the intervention with KSM-66 can be visualized as a logical flow.

dot

Caption: Logical flow of KSM-66 intervention in stress and cortisol regulation.

Conclusion

The evidence from rigorous clinical trials strongly supports the role of KSM-66 Ashwagandha root extract in the regulation of cortisol levels. Its mechanism of action, centered on the modulation of the HPA axis, provides a sound biological basis for its observed anti-stress effects. The consistent findings across multiple studies, utilizing standardized methodologies and validated outcome measures, make KSM-66 a compelling agent for further research and development in the context of stress-related disorders. This technical guide provides a foundational understanding for scientists and clinicians interested in the therapeutic potential of this potent adaptogen.

References

- 1. mdpi.com [mdpi.com]

- 2. restorativemedicine.org [restorativemedicine.org]

- 3. Effects of Withania somnifera on Cortisol Levels in Stressed Human Subjects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. magistralbr.caldic.com [magistralbr.caldic.com]

- 5. Ashwagandha (Withania somnifera)—Current Research on the Health-Promoting Activities: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Can Ashwagandha Benefit the Endocrine System?-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ashwagandha may reduce cortisol levels in stressed individuals, review finds [nutraingredients.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. An investigation into the stress-relieving and pharmacological actions of an ashwagandha (Withania somnifera) extract: A randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of Cortisol in Human Eccrine Sweat by Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of serum cortisol measurement by immunoassay and liquid chromatography-tandem mass spectrometry in patients receiving the 11β-hydroxylase inhibitor metyrapone - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Fingerprinting of KSM-66® Ashwagandha Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KSM-66® is a full-spectrum, root-only extract of Ashwagandha (Withania somnifera) that has gained significant attention in the scientific community for its potential therapeutic applications. A critical aspect of its scientific validation and quality control is its chemical fingerprint, which ensures consistency, potency, and safety. This technical guide provides an in-depth overview of the chemical fingerprinting of KSM-66®, detailing the key bioactive constituents, analytical methodologies for their quantification, and insights into their potential biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this standardized botanical extract.

Introduction

Ashwagandha (Withania somnifera) is a prominent herb in traditional Ayurvedic medicine, revered for its adaptogenic and restorative properties. The efficacy of Ashwagandha is attributed to a complex mixture of bioactive compounds, primarily withanolides, which are a class of naturally occurring C28-steroidal lactone triterpenoids. KSM-66® is a branded, full-spectrum extract of Ashwagandha root, distinguished by its proprietary aqueous extraction process that eschews the use of alcohol or chemical solvents. This "green chemistry" approach is designed to preserve the natural balance of the various constituents present in the original herb.[1][2]

Standardization is a cornerstone of quality for botanical extracts, ensuring consistent dosage and therapeutic effect. KSM-66® is standardized to contain a minimum of 5% total withanolides, as determined by High-Performance Liquid Chromatography (HPLC).[1][2] This guide delves into the specific chemical markers that define the fingerprint of KSM-66®, the analytical protocols for their identification and quantification, and the biological pathways they are known to modulate.

Key Chemical Markers in KSM-66®

The chemical fingerprint of KSM-66® is characterized by a specific profile of withanolides. While the total withanolide content is a key quality parameter, the relative abundance of individual withanolides contributes to the extract's unique biological activity.

Table 1: Key Bioactive Constituents in KSM-66® Ashwagandha Root Extract

| Compound Class | Key Markers | Specification | Analytical Method |

| Withanolides | Total Withanolides | ≥ 5% | HPLC |

| Withaferin A | ≤ 0.1% | HPLC | |

| Withastramonolide A | Identified as a major constituent | HPLC-MS | |

| Withanoside IV | Identified as a major constituent | HPLC-MS | |

| Withanolide A | Identified as a major constituent | HPLC-MS | |

| Withanone | Identified as a major constituent | HPLC-MS |

Note: While Withastramonolide A, Withanoside IV, Withanolide A, and Withanone have been identified as the primary withanolides in KSM-66®, specific quantitative ranges for these individual compounds are not publicly disclosed by the manufacturer.

A noteworthy aspect of KSM-66's chemical profile is the negligible level of Withaferin A.[3] While Withaferin A possesses cytotoxic properties that are being investigated for their anti-cancer potential, for adaptogenic and general wellness applications, lower levels are often considered desirable.[3]

Experimental Protocols

Accurate and reproducible analytical methods are essential for establishing the chemical fingerprint of a botanical extract. The following sections detail the methodologies for the analysis of withanolides in KSM-66®.

High-Performance Liquid Chromatography (HPLC) for Quantification of Total Withanolides

HPLC is the gold standard for the quantitative analysis of withanolides in Ashwagandha extracts.

Sample Preparation:

-

Accurately weigh approximately 50 mg of KSM-66® extract.

-

Dissolve the sample in a suitable solvent, such as methanol or a mixture of ethanol, methanol, and water (e.g., 60:30:10 v/v/v), to a final concentration of 1 mg/mL.

-

Sonicate the solution for 15-30 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of water (often with a buffer like phosphate buffer) and an organic solvent such as acetonitrile or methanol. A common mobile phase is a mixture of acetonitrile and water. |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25-30 °C) |

| Detection | UV spectrophotometer at a wavelength of 227 nm or 230 nm |

| Injection Volume | 10 - 20 µL |

Quantification: Quantification is performed by comparing the peak area of the withanolides in the sample chromatogram to a calibration curve generated using a certified reference standard of a specific withanolide (e.g., Withanolide A).

High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprint Analysis

HPTLC provides a visual and semi-quantitative fingerprint of the extract, allowing for a rapid comparison of the overall phytochemical profile.

Sample Preparation: Prepare a methanolic extract of KSM-66® at a concentration of approximately 10 mg/mL.

Chromatographic Conditions:

| Parameter | Specification |